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Compound of Interest

Compound Name:
3-Methyl-1-phenyl-1H-pyrazol-5-

amine

Cat. No.: B074369 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data for

aminopyrazole compounds, a class of chemicals widely used as pesticides and investigated for

various pharmaceutical applications. This document summarizes quantitative toxicological

data, details key experimental protocols, and visualizes associated signaling pathways to

support research and development in this area.

Introduction to Aminopyrazole Compounds
Aminopyrazole derivatives are heterocyclic compounds characterized by a pyrazole ring

bearing an amino group. This chemical scaffold is the basis for a range of biologically active

molecules, including the widely used phenylpyrazole insecticides like fipronil. The biological

activity and toxicological profile of these compounds are diverse and depend on the specific

substitutions on the aminopyrazole core. Understanding their toxicology is crucial for assessing

their safety in agricultural, veterinary, and pharmaceutical contexts.

Quantitative Toxicological Data
The following tables summarize the acute and chronic toxicological data for several key

aminopyrazole compounds. These values provide a comparative overview of their relative

toxicities.
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Table 1: Acute Toxicity Data for Selected Aminopyrazole
Compounds

Compound Test Species
Route of
Administration

LD50/LC50 Reference

Fipronil Rat Oral 97 mg/kg [1]

Mouse Oral 95 mg/kg [1]

Rabbit Dermal 354 mg/kg

Rat Dermal >2000 mg/kg [1]

Pyraclostrobin Rat Oral >5000 mg/kg [2][3]

Rat Inhalation (4h) 0.31-1.07 mg/L [3]

Tolfenpyrad Rat Oral 113 mg/kg [4]

Rat Dermal >2000 mg/kg [4]

Rat Inhalation (4h) 1.5-2.21 mg/L [4]

Cyenopyrafen Rat Oral
LD50 > 2000

mg/kg

Cyflumetofen Rat Oral
LD50 > 2000

mg/kg
[3]

Table 2: Chronic Toxicity and No-Observed-Adverse-
Effect-Levels (NOAEL)
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Compound
Test
Species

Study
Duration

Key Effects NOAEL Reference

Fipronil Rat 2 years

Thyroid

follicular cell

tumors

0.019

mg/kg/day
[5]

Pyraclostrobi

n
Rat 2 years

Reduced

body-weight

gain, liver

and stomach

histology

changes

3.4

mg/kg/day
[3]

Tolfenpyrad Dog 90 days Vomiting 1 mg/kg/day [4]

Pyriprole Dog Chronic Neurotoxicity
0.2

mg/kg/day
[6]

Mechanisms of Toxicity and Signaling Pathways
Aminopyrazole compounds exert their toxic effects through various mechanisms, primarily

targeting the nervous system and mitochondrial function. Some compounds also exhibit

endocrine-disrupting properties.

Neurotoxicity: GABA Receptor Antagonism
The primary mechanism of neurotoxicity for phenylpyrazole insecticides like fipronil is the

antagonism of the γ-aminobutyric acid (GABA)-gated chloride channels (GABA-A receptors) in

the central nervous system.[7] By blocking the inhibitory effects of GABA, these compounds

lead to neuronal hyperexcitation, convulsions, and death in insects. While they have a lower

affinity for vertebrate GABA-A receptors, at high doses, they can cause similar neurotoxic

effects in mammals.[6][7]
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GABA-A Receptor Antagonism by Aminopyrazoles.

Mitochondrial Dysfunction
Several aminopyrazole compounds, including pyraclostrobin, tolfenpyrad, and cyenopyrafen,

are known to inhibit mitochondrial respiration. They specifically target the mitochondrial

electron transport chain, primarily at Complex I or Complex II, leading to a disruption of ATP

synthesis and cellular energy metabolism.[4] This can result in oxidative stress and cell death.

Some phenylpyrazoles, like fipronil, have also been shown to induce mitochondrial dysfunction,

leading to apoptosis.[6][8]
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Mitochondrial Dysfunction Induced by Aminopyrazoles.

Endocrine Disruption and Oxidative Stress
Certain aminopyrazole compounds, notably fipronil and its metabolites, have been shown to

disrupt endocrine function, particularly thyroid hormone homeostasis.[9] This is thought to

occur through the induction of hepatic enzymes that increase the metabolism and clearance of

thyroxine (T4).[9][10] Furthermore, fipronil and other pyrazole derivatives can induce oxidative

stress by generating reactive oxygen species (ROS), which can damage cellular components

and activate stress-response pathways like the Nrf2-ARE pathway.[11][12]
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Fipronil-Induced Endocrine Disruption and Oxidative Stress.
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Genotoxicity and Carcinogenicity
The genotoxic and carcinogenic potential of aminopyrazole compounds varies. Fipronil has

generally tested negative in a battery of in vitro and in vivo genotoxicity assays.[1] However,

long-term carcinogenicity studies in rats have shown an increase in thyroid follicular cell tumors

at high doses, leading to its classification as a "possible human carcinogen" by the U.S. EPA.

[1][5] This is considered to be a non-genotoxic mechanism related to its effects on thyroid

hormone regulation.[5] Other pyrazole-based pesticides have shown some evidence of

genotoxicity in in vitro studies, often linked to the induction of oxidative stress.

Ecotoxicology
Aminopyrazole insecticides, particularly fipronil, exhibit high toxicity to non-target invertebrates,

including beneficial insects like honeybees and aquatic invertebrates such as Daphnia magna.

[13] Fipronil and its metabolites are also toxic to fish and birds. Pyraclostrobin is highly toxic to

aquatic organisms, with low LC50 values for fish and aquatic invertebrates.[14][15] The

environmental persistence and potential for bioaccumulation of some of these compounds and

their metabolites are of ecotoxicological concern.

Table 3: Ecotoxicity Data for Selected Aminopyrazole
Compounds

Compound Test Species Endpoint Value Reference

Fipronil
Honeybee (Apis

mellifera)

Acute contact

LD50
0.004 µ g/bee

Daphnia magna 48h EC50 0.19 mg/L

Rainbow Trout 96h LC50 0.246 mg/L

Pyraclostrobin Daphnia magna 48h EC50 0.063 mg/L [13]

Rainbow Trout 96h LC50 0.006 mg/L [2]

Experimental Protocols
This section provides an overview of key experimental protocols used in the toxicological

assessment of aminopyrazole compounds.
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Acute Oral Toxicity Study (OECD 423)
This protocol is used to determine the acute oral toxicity (LD50) of a substance.

Objective: To estimate the median lethal dose (LD50) of an aminopyrazole compound following

a single oral administration.

Experimental Workflow:
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Workflow for an Acute Oral Toxicity Study (OECD 423).

Methodology:
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Test Animals: Typically, young adult rats (e.g., Wistar or Sprague-Dawley) of a single sex are

used.

Housing and Acclimatization: Animals are housed in standard conditions and acclimatized for

at least 5 days before the study.

Dosing: A single dose of the test substance, dissolved or suspended in a suitable vehicle

(e.g., corn oil), is administered by oral gavage. The study proceeds sequentially with groups

of animals at different dose levels.

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight

changes for up to 14 days.

Pathology: A gross necropsy is performed on all animals at the end of the observation

period.

Data Analysis: The LD50 is calculated using appropriate statistical methods.

In Vitro Micronucleus Assay (OECD 487)
This assay is used to detect the genotoxic potential of a substance by assessing chromosome

damage.

Objective: To evaluate the ability of an aminopyrazole compound to induce micronuclei in

cultured mammalian cells.

Methodology:

Cell Culture: A suitable mammalian cell line (e.g., CHO, V79, TK6) or primary human

lymphocytes are cultured.

Exposure: Cells are exposed to at least three concentrations of the test substance for a short

(3-6 hours) and a long (e.g., 24 hours) duration, both with and without an external metabolic

activation system (S9 mix).

Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in

binucleated cells.
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Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain

(e.g., Giemsa or a fluorescent dye).

Scoring: At least 2000 binucleated cells per concentration are scored for the presence of

micronuclei.

Data Analysis: The frequency of micronucleated cells is calculated and statistically compared

to the negative control.

Analytical Method for Fipronil and its Metabolites in
Water (GC-ECD)
This method is used for the quantitative analysis of fipronil and its major metabolites in

environmental water samples.[16][17]

Objective: To determine the concentration of fipronil and its metabolites (fipronil sulfone, fipronil

sulfide, fipronil desulfinyl) in water.

Methodology:

Sample Preparation: A water sample is passed through a solid-phase extraction (SPE)

cartridge (e.g., C18) to concentrate the analytes.

Elution: The analytes are eluted from the SPE cartridge with an organic solvent (e.g.,

acetonitrile or ethyl acetate).

Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle

stream of nitrogen and reconstituted in a small volume of a suitable solvent (e.g., hexane).

GC-ECD Analysis: The reconstituted sample is injected into a gas chromatograph equipped

with an electron capture detector (GC-ECD).

Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms).

Temperatures: Injector, detector, and oven temperatures are optimized for the separation

of the target analytes.
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Carrier Gas: High-purity nitrogen or helium.

Quantification: The concentration of each analyte is determined by comparing its peak area

to that of a calibration curve prepared from certified reference standards.

Structure-Activity Relationships (SAR)
The toxicological properties of aminopyrazole compounds are significantly influenced by their

chemical structure. For phenylpyrazole insecticides, the nature of the substituents on the

phenyl ring and the pyrazole ring can affect their binding affinity to the GABA receptor and,

consequently, their insecticidal activity and mammalian toxicity. For instance, modifications to

the trifluoromethylsulfinyl group of fipronil can alter its metabolic stability and the toxicity of its

metabolites. In the development of aminopyrazole-based pharmaceuticals, medicinal chemists

aim to optimize the desired biological activity while minimizing off-target effects and toxicity by

modifying the substituents on the aminopyrazole core. For example, in a series of 4-amino-1H-

pyrazoles designed as CDK14 inhibitors, the addition of a covalent warhead improved potency

but also increased cellular toxicity, highlighting the delicate balance in SAR.[8]

Conclusion
Aminopyrazole compounds encompass a diverse group of molecules with significant biological

activity. Their toxicological profiles are varied, with some exhibiting high insecticidal potency

and others being developed for therapeutic applications. The primary mechanisms of toxicity

involve neurotoxicity through GABA receptor antagonism and mitochondrial dysfunction. Some

compounds also demonstrate endocrine-disrupting and pro-oxidant properties. A thorough

understanding of their quantitative toxicology, mechanisms of action, and structure-activity

relationships, as outlined in this guide, is essential for the safe and effective use and

development of aminopyrazole-based chemicals. Further research is warranted to fully

characterize the toxicological profiles of a broader range of aminopyrazole derivatives and to

elucidate the complex signaling pathways involved in their toxicity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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